2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid
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Overview
Description
2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid is an organic compound with a complex structure that includes a nicotinic acid core substituted with a methoxycarbonyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloro-6-methylnicotinic acid under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methoxycarbonyl)phenoxy)acetic acid
- 4-(Methoxycarbonyl)phenoxy)acetic acid
- 2-(4-(Methoxycarbonyl)phenoxy)benzoic acid
Uniqueness
2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
889879-69-0 |
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Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-(4-methoxycarbonylphenoxy)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H13NO5/c1-9-3-8-12(14(17)18)13(16-9)21-11-6-4-10(5-7-11)15(19)20-2/h3-8H,1-2H3,(H,17,18) |
InChI Key |
USYXWKMCJMUSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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